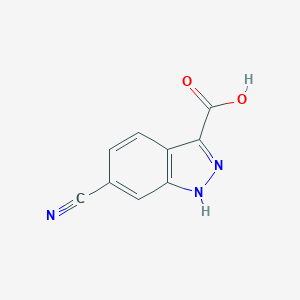![molecular formula C24H24ClN B071750 Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride CAS No. 171867-34-8](/img/structure/B71750.png)
Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((S)-1-(1-Naphthyl)ethyl)amine hydrochloride: is a chiral amine compound that features two naphthyl groups attached to a central amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride typically involves the reaction of (S)-1-(1-Naphthyl)ethylamine with appropriate reagents to form the desired product. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry is achieved. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction may be catalyzed by acids or bases depending on the specific synthetic route.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Bis((S)-1-(1-Naphthyl)ethyl)amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The naphthyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted naphthyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while substitution reactions can produce a variety of substituted naphthyl compounds.
Scientific Research Applications
Bis((S)-1-(1-Naphthyl)ethyl)amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and specialty materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride exerts its effects depends on its specific application. In asymmetric synthesis, the compound acts as a chiral ligand, coordinating with metal catalysts to induce chirality in the reaction products. The molecular targets and pathways involved vary based on the specific reaction or biological system being studied.
Comparison with Similar Compounds
Bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride: The enantiomer of the compound, with similar structural properties but different stereochemistry.
1-(1-Naphthyl)ethylamine: A simpler amine with only one naphthyl group, used in similar applications but with different reactivity and selectivity.
Naphthalene derivatives: A broad class of compounds with varying functional groups attached to the naphthalene ring, used in diverse chemical and industrial applications.
Uniqueness: Bis((S)-1-(1-Naphthyl)ethyl)amine hydrochloride is unique due to its chiral nature and the presence of two naphthyl groups, which confer specific reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand in asymmetric synthesis distinguishes it from other naphthalene derivatives and amines.
Properties
IUPAC Name |
(1S)-1-naphthalen-1-yl-N-[(1S)-1-naphthalen-1-ylethyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N.ClH/c1-17(21-15-7-11-19-9-3-5-13-23(19)21)25-18(2)22-16-8-12-20-10-4-6-14-24(20)22;/h3-18,25H,1-2H3;1H/t17-,18-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESSHTRTZDHACX-APTPAJQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(C)C3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)N[C@@H](C)C3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171867-34-8 |
Source


|
| Record name | Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)

![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)

![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)

![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)



![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)
![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)
![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)
